cis-3-Hexenal-D5
CAS No.:
Cat. No.: VC0210121
Molecular Formula: C₆H₅D₅O
Molecular Weight: 103.17
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C₆H₅D₅O |
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Molecular Weight | 103.17 |
Introduction
Chemical Structure and Composition
Molecular Identity and Formula
cis-3-Hexenal-D5, also known as (Z)-5,5,6,6,6-pentadeuteriohex-3-enal, is a deuterated derivative of cis-3-hexenal . The compound maintains the core structure of its non-deuterated analog while incorporating five deuterium atoms. Its molecular formula is C₆H₅D₅O, indicating the presence of six carbon atoms, five hydrogen atoms, five deuterium atoms, and one oxygen atom .
The compound features a cis (Z) configuration at the double bond between carbon atoms 3 and 4, which is a critical structural characteristic that influences its physical and chemical properties. This configuration is maintained in the deuterated version, ensuring comparable structural properties to the non-deuterated compound.
Structural Features
cis-3-Hexenal-D5 possesses an aldehydic functional group (-CHO) at carbon-1, while the deuterium atoms replace the hydrogen atoms at positions 5,5,6,6,6. The structure maintains the characteristic unsaturated carbon-carbon double bond in the cis configuration between carbon atoms 3 and 4. This structural arrangement is significant as it contributes to the compound's chemical reactivity and its application potential in analytical chemistry.
The chemical composition can be represented as:
Relationship to Non-Deuterated Analog
Comparison with cis-3-Hexenal
cis-3-Hexenal, the non-deuterated counterpart, is an unsaturated aliphatic aldehyde first discovered in 1962 . It occurs naturally in various plants including Hypericum species, raspberries, strawberries, and is notably responsible for the characteristic aroma of freshly cut grass . The compound plays a role in plant defense mechanisms, being released when plant tissues are damaged.
cis-3-Hexenal-D5 maintains the same molecular structure as cis-3-Hexenal but with five hydrogen atoms replaced by deuterium atoms. While the chemical properties remain largely similar, the mass difference enables distinct identification in analytical applications, particularly in mass spectrometry.
Natural Occurrence and Significance
While cis-3-Hexenal is naturally abundant in plant tissues, cis-3-Hexenal-D5 is a synthetic compound primarily created for research applications. The non-deuterated form has been found in:
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Essential oils of Hypericum plants from Uzbekistan
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Volatile constituents of raspberries and strawberries
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Houttuynia cordata, a flowering plant native to Southeast Asia
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Perilla frutescens var. crispa, an herb native to mountain regions of China and India
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Volatile components of tomatoes
Applications in Research
Mass Spectrometry and Analytical Chemistry
The primary application of cis-3-Hexenal-D5 is in mass spectrometry and related analytical techniques. Deuterium labeling provides significant advantages in analytical chemistry by:
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Serving as an internal standard for quantification of the non-deuterated compound
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Facilitating isotope dilution techniques for accurate concentration determinations
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Enabling tracking of metabolic transformations in biological systems
By comparing the mass spectral peaks of deuterated and non-deuterated forms, researchers can precisely quantify the amount of the non-deuterated compound in complex samples. This approach is particularly valuable when analyzing plant volatiles and food compounds where cis-3-hexenal is naturally present.
Metabolic and Environmental Studies
Similar to other deuterated compounds, cis-3-Hexenal-D5 likely finds applications in metabolic pathway studies. By administering the deuterated compound to biological systems and tracking its transformation, researchers can elucidate metabolic routes and mechanisms.
In environmental science, deuterated compounds like cis-3-Hexenal-D5 can serve as tracers to study the fate and transport of volatile organic compounds in ecosystems. The deuterium labeling allows scientists to distinguish between naturally occurring and experimentally introduced compounds, providing insights into environmental distribution and degradation pathways.
Physical and Chemical Properties
Comparative Properties with Related Compounds
Based on the properties of similar compounds, cis-3-Hexenal-D5 likely exhibits the following characteristics:
Spectroscopic Characteristics
The deuteration of cis-3-Hexenal significantly impacts its spectroscopic properties:
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Mass Spectrometry: The molecular ion and fragmentation pattern will show a mass shift of +5 Da compared to the non-deuterated form
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NMR Spectroscopy: Deuterated positions will show altered signals due to the different nuclear properties of deuterium compared to hydrogen
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IR Spectroscopy: C-D stretching vibrations occur at lower frequencies compared to C-H vibrations
These spectroscopic differences are precisely what make cis-3-Hexenal-D5 valuable as an analytical standard, as they allow clear differentiation from the non-deuterated compound in analytical measurements.
cis-3-Hexenal-D5 represents an important analytical tool in the researcher's arsenal, offering the structural characteristics of cis-3-hexenal with the analytical advantages of deuterium labeling. Its primary applications center on mass spectrometry, where it serves as an internal standard, isotopic tracer, or reference compound for quantitative analysis.
While the compound shares many properties with its non-deuterated counterpart, including likely similar organoleptic characteristics, its true value lies in its analytical utility. The strategic incorporation of five deuterium atoms creates a compound that can be clearly distinguished from natural cis-3-hexenal in analytical systems while maintaining comparable chemical behavior.
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